Cas no 890099-22-6 (2-Acetoxy-2'-iodobenzophenone)

2-Acetoxy-2'-iodobenzophenone is a specialized organic compound featuring both acetoxy and iodo functional groups on a benzophenone backbone. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for cross-coupling reactions and photochemical applications. The iodine moiety offers reactivity for metal-catalyzed transformations, while the acetoxy group provides a handle for further functionalization. Its well-defined molecular architecture ensures consistent performance in complex syntheses, such as the preparation of pharmaceuticals or advanced materials. The compound’s stability under standard conditions and high purity make it suitable for precise laboratory use. Proper handling and storage are recommended due to its light-sensitive nature.
2-Acetoxy-2'-iodobenzophenone structure
2-Acetoxy-2'-iodobenzophenone structure
Product Name:2-Acetoxy-2'-iodobenzophenone
CAS No:890099-22-6
MF:C15H11IO3
MW:366.150516748428
MDL:MFCD07698815
CID:869199
PubChem ID:24722874
Update Time:2025-11-02

2-Acetoxy-2'-iodobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(2-iodobenzoyl)phenyl] acetate
    • 2-ACETOXY-2'-IODOBENZOPHENONE
    • DTXSID90641567
    • AKOS016018258
    • 2-(2-Iodobenzoyl)phenyl acetate
    • MFCD07698815
    • 890099-22-6
    • 2-Acetoxy-2'-iodobenzophenone
    • MDL: MFCD07698815
    • Inchi: 1S/C15H11IO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3
    • InChI Key: BZJSOPCXCHEVSX-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(C1C=CC=CC=1OC(C)=O)=O

Computed Properties

  • Exact Mass: 365.97500
  • Monoisotopic Mass: 365.97529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 3.44750

2-Acetoxy-2'-iodobenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

2-Acetoxy-2'-iodobenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A087755-250mg
2-Acetoxy-2'-iodobenzophenone
890099-22-6
250mg
$ 290.00 2022-06-08
TRC
A087755-500mg
2-Acetoxy-2'-iodobenzophenone
890099-22-6
500mg
$ 480.00 2022-06-08
abcr
AB532965-1 g
2-Acetoxy-2'-iodobenzophenone, 90%; .
890099-22-6 90%
1g
€602.90 2023-01-03
abcr
AB532965-2 g
2-Acetoxy-2'-iodobenzophenone, 90%; .
890099-22-6 90%
2g
€1,062.60 2023-01-03
Fluorochem
201713-1g
2-Acetoxy-2'-iodobenzophenone
890099-22-6 >90%
1g
£340.00 2022-03-01
Fluorochem
201713-2g
2-Acetoxy-2'-iodobenzophenone
890099-22-6 >90%
2g
£624.00 2022-03-01
Fluorochem
201713-5g
2-Acetoxy-2'-iodobenzophenone
890099-22-6 >90%
5g
£1120.00 2022-03-01
abcr
AB532965-1g
2-Acetoxy-2'-iodobenzophenone, 90%; .
890099-22-6 90%
1g
€614.70 2025-04-15
abcr
AB532965-2g
2-Acetoxy-2'-iodobenzophenone, 90%; .
890099-22-6 90%
2g
€1064.00 2025-04-15
abcr
AB532965-5g
2-Acetoxy-2'-iodobenzophenone, 90%; .
890099-22-6 90%
5g
€1843.90 2025-04-15

2-Acetoxy-2'-iodobenzophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:890099-22-6)2-Acetoxy-2'-iodobenzophenone
Order Number:A1188384
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:06
Price ($):1327.0
Email:sales@amadischem.com

2-Acetoxy-2'-iodobenzophenone Related Literature

Additional information on 2-Acetoxy-2'-iodobenzophenone

Comprehensive Analysis of 2-Acetoxy-2'-iodobenzophenone (CAS No. 890099-22-6): Properties, Applications, and Industry Trends

2-Acetoxy-2'-iodobenzophenone (CAS No. 890099-22-6) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This benzophenone derivative combines an acetyloxy group and an iodo substituent, making it valuable for photoinitiators, intermediate synthesis, and cross-coupling reactions. Researchers increasingly focus on its role in green chemistry applications and sustainable synthesis methods, aligning with global trends toward eco-friendly production processes.

The compound's molecular structure (C15H11IO3) features a diaryl ketone core with strategic functionalization. The iodine atom at the 2'-position enables participation in Ullmann-type reactions and palladium-catalyzed couplings, while the acetoxy group offers sites for further derivatization. Recent studies highlight its potential in OLED materials development, where iodinated aromatic compounds contribute to improved electron transport properties. Industry reports indicate growing demand for such high-purity intermediates in electronic materials manufacturing.

Analytical characterization of 2-Acetoxy-2'-iodobenzophenone typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound exhibits stability under inert atmospheres but may undergo photochemical reactions when exposed to UV light—a property exploited in polymer chemistry. Current Good Manufacturing Practice (cGMP) standards require strict control of residual solvents and heavy metals when producing this material for pharmaceutical applications.

Emerging applications include its use as a building block for chiral auxiliaries and asymmetric catalysis systems. The iodo functionality allows for efficient C-C bond formation through modern transition metal catalysis, addressing industry needs for atom-economical synthesis. Recent patent literature describes its incorporation into liquid crystal compositions and organic semiconductors, reflecting broader market shifts toward advanced functional materials.

Quality specifications for CAS 890099-22-6 typically require ≥98% purity by HPLC analysis, with particular attention to isomeric impurities. Storage recommendations emphasize protection from light at 2-8°C in amber glass containers. The compound's structure-activity relationships continue to be explored in medicinal chemistry programs targeting enzyme inhibition and receptor modulation.

From an industrial perspective, manufacturers are optimizing large-scale synthesis routes for 2-Acetoxy-2'-iodobenzophenone to improve yield efficiency and reduce environmental impact. Continuous flow chemistry approaches show promise for safer handling of reactive intermediates. The compound's regioselective reactivity makes it particularly valuable for constructing complex polycyclic architectures in total synthesis projects.

Market analysis indicates steady growth in demand for functionalized benzophenones, driven by expansion in specialty chemicals and electronic materials sectors. Regulatory compliance remains crucial, with proper documentation of safety data sheets and handling procedures. Researchers emphasize the importance of structure-property relationships when designing new applications for this versatile intermediate.

Future research directions may explore the compound's potential in bioorthogonal chemistry and click chemistry applications, particularly where the iodoarene moiety can participate in metal-free coupling reactions. The development of water-soluble derivatives could further expand its utility in bioconjugation strategies and drug delivery systems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:890099-22-6)2-Acetoxy-2'-iodobenzophenone
A1188384
Purity:99%
Quantity:5g
Price ($):1327.0
Email